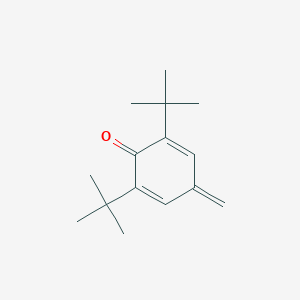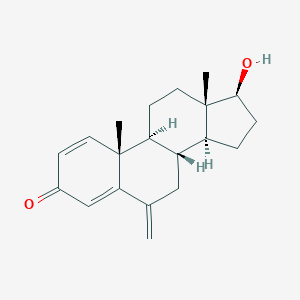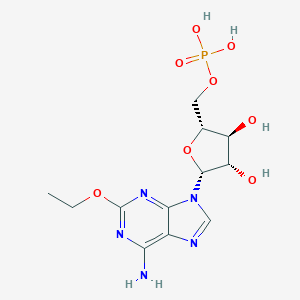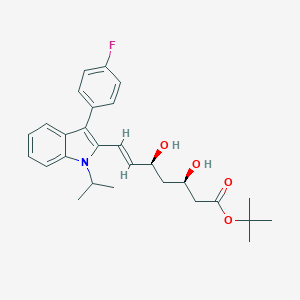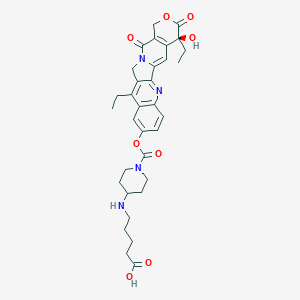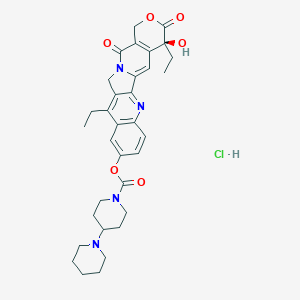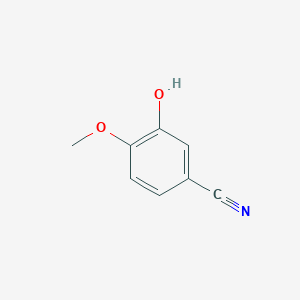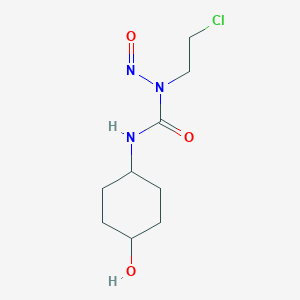
反式-4-OH CCNU
描述
Trans-4-OH CCNU is a hydroxylated metabolite of CCNU (Lomustine), a chemotherapy drug . It is one of the major metabolites recovered from the plasma of humans and rodents treated with CCNU .
Synthesis Analysis
The synthesis of trans-4-OH CCNU involves the hydroxylation of the cyclohexyl ring of the parent drug, CCNU . This process yields a mixture of cis- and trans- hydroxylated analogs . The structures of these analogs were verified by H and 13C nuclear magnetic resonance (NMR) performed using a Varian Unity Inova 400 Spectrometer .Chemical Reactions Analysis
The chemical reactions involving trans-4-OH CCNU are related to its role as a metabolite of CCNU. CCNU undergoes a spontaneous chemical decomposition to yield two active species, an alkylating chloroethyl carbonium ion as well as a carbamoylating isocyanate . The hydroxylation of CCNU leads to the formation of trans-4-OH CCNU .科学研究应用
化疗
“反式-4-OH CCNU” 是化疗药物 CCNU (1-(2-氯乙基)-3-环己基-1-亚硝基脲) 的代谢产物。 它被认为是体内活性部分的直接前体之一 . 与某些辐射增敏化合物联合使用时,CCNU 的细胞毒性和体内疗效可明显增强 .
DNA 损伤修复抑制
“this compound” 可以抑制蛋白质介导的过程,例如 DNA 损伤修复 . 该特性使其在癌症治疗中具有价值,因为治疗目标通常是阻止癌细胞修复由化疗或放射治疗引起的 DNA 损伤 .
谷胱甘肽再生抑制
“this compound” 可以抑制细胞内谷胱甘肽的再生 . 谷胱甘肽在保护细胞免受氧化应激方面起着至关重要的作用,因此抑制其再生会使癌细胞更容易受到氧化损伤 .
化学增敏
“this compound” 可以与其他药物联合使用以增强其细胞毒性。 例如,观察到在体内将 MISO (米索硝唑) 与 CCNU 联合使用时可以诱导化学增敏 .
制药标准
“this compound” 用作离子交换色谱 (IC) 应用中仪器校准的制药标准 . IC 是一种用于分离和定量水性样品中阴离子和阳离子的分析技术 .
环境和食品分析
作用机制
Target of Action
Trans-4-OH CCNU, like other nitrosoureas, targets DNA in cells . It undergoes a spontaneous chemical decomposition to yield two active species: an alkylating chloroethyl carbonium ion and a carbamoylating isocyanate . Alkylation is considered to be responsible for cytotoxicity .
Mode of Action
The alkylating chloroethyl carbonium ion formed from Trans-4-OH CCNU interacts with DNA, causing DNA damage . The carbamoylating isocyanate can inhibit protein-mediated processes such as the repair of DNA damage and the regeneration of intracellular glutathione .
Biochemical Pathways
The biochemical pathways affected by Trans-4-OH CCNU involve DNA repair and glutathione regeneration . The compound’s action on these pathways leads to DNA damage and a decrease in the cell’s ability to repair this damage and regenerate glutathione .
Pharmacokinetics
In the case of CCNU, the parent drug is rapidly hydroxylated at multiple sites to yield a mixture of cis- and trans- hydroxylated analogs, some of which have properties significantly different from those of the parent compound . These analogs are believed to be the immediate precursors of active moieties . The plasma pharmacokinetics of orally administered CCNU were studied in four patients using reversed-phase high-performance liquid chromatography (HPLC) analysis .
Result of Action
The molecular and cellular effects of Trans-4-OH CCNU’s action include DNA damage, inhibition of DNA repair, and decreased glutathione regeneration . These effects can lead to cell death, contributing to the compound’s cytotoxicity .
Action Environment
The action, efficacy, and stability of Trans-4-OH CCNU can be influenced by various environmental factors. For instance, the stability of Trans-4-OH CCNU seems to be less than that of CCNU and its monohydroxylated metabolites . The resultant Trans-4-OH CCNU in methanol solution when stored for a week showed a curve-linear standard curve for C- and Trans-4-OH CCNU
属性
IUPAC Name |
1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3O3/c10-5-6-13(12-16)9(15)11-7-1-3-8(14)4-2-7/h7-8,14H,1-6H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNKSMIZKSHDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)N(CCCl)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879605, DTXSID201177048 | |
| Record name | 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52049-26-0, 56239-24-8 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(cis-4-hydroxycyclohexyl)-1-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052049260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxylomustine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056239248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-OH CCNU | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, cis- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, cis- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-OH CCNU | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-lomustine, cis- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT68Z5XSS5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The title mentions "chemopotentiation of CCNU metabolites by misonidazole." Given that trans-4-OH CCNU is a metabolite of CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), could misonidazole influence its activity?
A1: Potentially, yes. While the abstract doesn't explicitly detail the mechanism of chemopotentiation by misonidazole, it's plausible that it could influence the activity of trans-4-OH CCNU. Misonidazole is a hypoxic cell radiosensitizer, meaning it enhances the cytotoxic effects of radiation therapy specifically in oxygen-deprived environments often found in tumors []. If misonidazole also impacts the metabolism or cellular environment relevant to trans-4-OH CCNU activity, it could indirectly influence its efficacy. Further research would be necessary to confirm this hypothesis and explore the specific mechanisms involved.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



